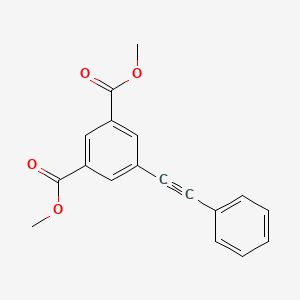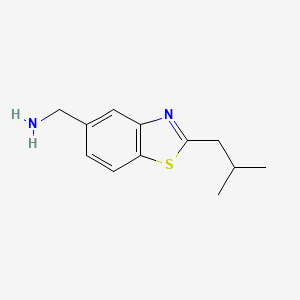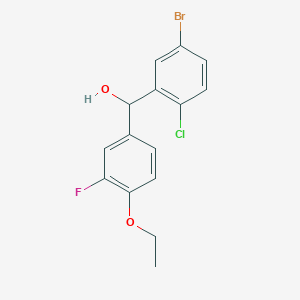
(5-Bromo-2-chlorophenyl)(4-ethoxy-3-fluorophenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Bromo-2-chlorophenyl)(4-ethoxy-3-fluorophenyl)methanol is an organic compound that contains bromine, chlorine, ethoxy, and fluorine substituents on a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-chlorophenyl)(4-ethoxy-3-fluorophenyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-chlorobenzaldehyde and 4-ethoxy-3-fluorobenzyl alcohol.
Grignard Reaction: The Grignard reagent is prepared by reacting 4-ethoxy-3-fluorobenzyl bromide with magnesium in anhydrous ether. This Grignard reagent is then reacted with 5-bromo-2-chlorobenzaldehyde to form the desired product.
Reaction Conditions: The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
(5-Bromo-2-chlorophenyl)(4-ethoxy-3-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of (5-Bromo-2-chlorophenyl)(4-ethoxy-3-fluorophenyl)ketone.
Reduction: Formation of (5-Bromo-2-chlorophenyl)(4-ethoxy-3-fluorophenyl)alkane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Synthesis of Complex Molecules: (5-Bromo-2-chlorophenyl)(4-ethoxy-3-fluorophenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.
Biology
Biological Probes: The compound can be used as a probe to study biological processes and interactions due to its unique chemical properties.
Medicine
Drug Development:
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.
作用机制
The mechanism of action of (5-Bromo-2-chlorophenyl)(4-ethoxy-3-fluorophenyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanol
- (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanol
- (5-Bromo-2-chlorophenyl)(4-methoxy-3-fluorophenyl)methanol
Uniqueness
- Substituent Effects : The presence of both ethoxy and fluorine substituents on the phenyl ring imparts unique chemical and physical properties to (5-Bromo-2-chlorophenyl)(4-ethoxy-3-fluorophenyl)methanol, distinguishing it from similar compounds.
- Reactivity : The combination of bromine, chlorine, ethoxy, and fluorine groups influences the reactivity and selectivity of the compound in various chemical reactions.
属性
分子式 |
C15H13BrClFO2 |
|---|---|
分子量 |
359.62 g/mol |
IUPAC 名称 |
(5-bromo-2-chlorophenyl)-(4-ethoxy-3-fluorophenyl)methanol |
InChI |
InChI=1S/C15H13BrClFO2/c1-2-20-14-6-3-9(7-13(14)18)15(19)11-8-10(16)4-5-12(11)17/h3-8,15,19H,2H2,1H3 |
InChI 键 |
NBXDEJGLPKMAHF-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C(C=C1)C(C2=C(C=CC(=C2)Br)Cl)O)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
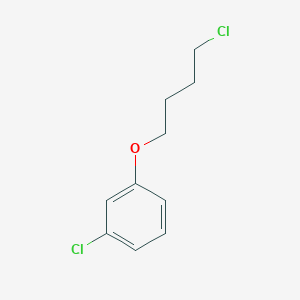

![5-(Iodomethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B8537664.png)

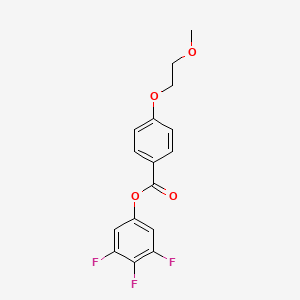
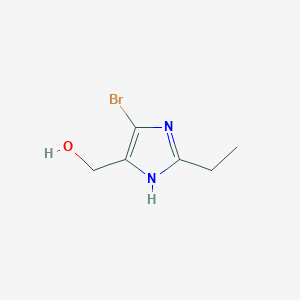
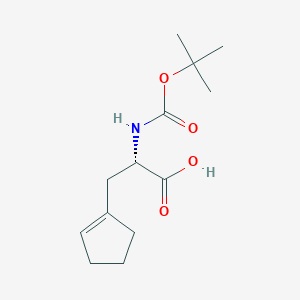
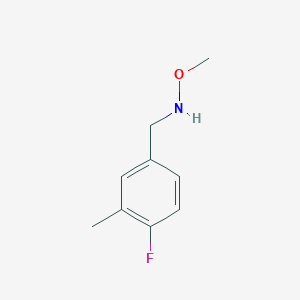

![1,2-Dihydro-9H-pyrazolo[3,4-f]quinazolin-9-one](/img/structure/B8537711.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine](/img/structure/B8537718.png)

